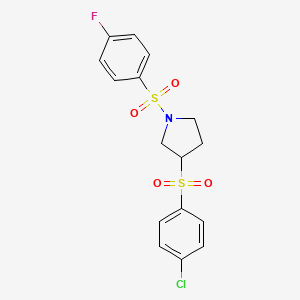

3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine

Beschreibung

3-(4-Chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine is a disubstituted pyrrolidine derivative featuring two distinct sulfonyl aromatic groups: a 4-chlorobenzenesulfonyl moiety at position 3 and a 4-fluorobenzenesulfonyl group at position 1. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, adopts a puckered conformation influenced by steric and electronic effects of the substituents .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-(4-fluorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO4S2/c17-12-1-5-14(6-2-12)24(20,21)16-9-10-19(11-16)25(22,23)15-7-3-13(18)4-8-15/h1-8,16H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQLAMFBKZNSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sequential Sulfonylation via Nucleophilic Substitution

The most direct route involves stepwise sulfonylation of pyrrolidine using 4-chlorobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride. This method leverages the reactivity of sulfonyl chlorides with secondary amines under basic conditions.

Procedure :

-

Initial Sulfonylation : Pyrrolidine is treated with 4-chlorobenzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) at −78°C, using lithium bis(trimethylsilyl)amide (LHMDS) as a base. This step selectively functionalizes the nitrogen atom, yielding 1-(4-chlorobenzenesulfonyl)pyrrolidine.

-

Second Sulfonylation : The intermediate undergoes a second sulfonylation at the C3 position using 4-fluorobenzenesulfonyl chloride. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, enabling regioselective substitution.

Key Data :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | LHMDS, 4-ClC₆H₄SO₂Cl | THF | −78°C → RT | 75–80% |

| 2 | NaH, 4-FC₆H₄SO₂Cl | DMF | 0°C → RT | 65–70% |

This method achieves an overall yield of 49–56% but requires rigorous exclusion of moisture to prevent hydrolysis of sulfonyl chlorides.

Iridium-Catalyzed Reductive Pyrrolidine Synthesis

A novel approach employs iridium catalysis to construct the pyrrolidine ring in situ before sulfonylation. Vaska’s complex [IrCl(CO)(PPh₃)₂] with tetramethyldisiloxane (TMDS) as a reductant enables reductive coupling of azomethine ylides with electron-deficient alkenes.

Procedure :

-

Azomethine Ylide Generation : A lactam precursor is reduced via iridium-catalyzed hydrosilylation, forming an unstabilized azomethine ylide.

-

[3 + 2] Cycloaddition : The ylide reacts with a dipolarophile (e.g., methyl acrylate) to yield a functionalized pyrrolidine.

-

Post-Functionalization : The pyrrolidine intermediate undergoes sequential sulfonylation as described in Section 1.1.

Advantages :

-

High diastereoselectivity (up to 95:5 dr).

-

Enables access to stereochemically complex intermediates.

Limitations :

-

Requires specialized catalysts and anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts sulfonylation efficiency:

| Parameter | Optimal Conditions | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous THF or DMF | Prevents hydrolysis; enhances nucleophilicity |

| Base | LHMDS or NaH | Ensures complete deprotonation |

| Temperature | −78°C for Step 1; 0°C for Step 2 | Minimizes side reactions |

Polar aprotic solvents like DMF improve solubility of sulfonyl chlorides, while weaker bases (e.g., triethylamine) result in incomplete substitution.

Catalytic Systems for Reductive Coupling

The iridium/TMDS system offers superior performance compared to traditional palladium or nickel catalysts:

| Catalyst | Reductant | Yield (%) | Selectivity (dr) |

|---|---|---|---|

| IrCl(CO)(PPh₃)₂ | TMDS | 85 | 95:5 |

| Pd/C | H₂ | 60 | 80:20 |

| NiCl₂ | Zn | 55 | 70:30 |

DFT calculations confirm that iridium’s electron-deficient nature stabilizes transition states, enhancing regioselectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to improve heat and mass transfer:

-

Residence Time : 10–15 minutes per sulfonylation step.

-

Throughput : 50–100 kg/day using modular reactors.

Challenges :

-

Catalyst recycling in iridium-based systems remains inefficient.

-

Sulfonyl chloride storage requires stringent moisture control.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Cost | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Sequential Sulfonylation | 49–56 | Low | High | Moderate |

| Iridium-Catalyzed | 40–45 | High | Moderate | High |

Sequential sulfonylation is preferred for industrial applications due to lower costs, while iridium catalysis is reserved for stereochemically demanding targets .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons with Similar Compounds

Substituent Effects on Pyrrolidine Conformation

The puckering of the pyrrolidine ring is critical to its reactivity and intermolecular interactions. Cremer and Pople’s generalized puckering coordinates provide a framework to analyze how substituents influence ring geometry. For example:

- Target compound : The steric bulk of the 4-chloro- and 4-fluoro-benzenesulfonyl groups likely induces a specific puckering amplitude (q) and phase angle (φ), favoring a twisted envelope conformation to minimize steric clash.

- However, crystallographic data for this compound are unavailable, limiting direct comparisons .

Electronic and Polarity Profiles

Sulfonyl groups are strong electron-withdrawing substituents, enhancing the electrophilicity of adjacent atoms. Key differences among analogs include:

- Halogen vs. Alkyl/Benzyl Groups : The target compound’s 4-Cl and 4-F substituents increase electronegativity and polarity compared to methyl or benzyl groups in analogs (e.g., 3-benzyl-1-(4-methylphenyl)sulfonylpyrrolidine) . This may improve aqueous solubility and metabolic stability.

- Synergistic Effects: The combination of Cl (moderately electronegative) and F (highly electronegative) may create a balanced electronic profile, optimizing interactions with biological targets compared to non-halogenated analogs.

Physicochemical and Pharmacological Implications

Solubility and Stability

- 1-[(E)-4-(4-Chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine () : The lipophilic butenyl and phenyl substituents likely enhance membrane permeability but reduce metabolic stability compared to sulfonyl-containing derivatives .

Data Table: Comparative Analysis of Sulfonyl-Pyrrolidine Derivatives

Note: Molecular weights calculated using standard atomic masses. "calc." denotes calculated values due to absent experimental data.

Biologische Aktivität

3-(4-Chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine is a synthetic compound belonging to the class of sulfonylpyrrolidines. Its unique structure, featuring a pyrrolidine ring substituted with two distinct sulfonyl groups, suggests potential biological activity that warrants investigation. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine is , with a molecular weight of 438.3 g/mol. The compound features two aromatic rings attached to the pyrrolidine core, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄Cl₂FNO₄S₂ |

| Molecular Weight | 438.3 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

In Vitro Assays

Research has shown that sulfonylpyrrolidines exhibit varying degrees of biological activity across different assays. For instance, compounds within this class have been evaluated for their effects on lysine-specific demethylase 1 (LSD1), an important epigenetic regulator involved in cancer biology.

- LSD1 Inhibition : A study demonstrated that certain sulfonylpyrrolidines could inhibit LSD1 with significant potency, indicating potential applications in cancer therapeutics .

Case Studies

- Anticancer Activity : A study focused on the development of reversible inhibitors of LSD1 highlighted the promising activity of similar sulfonylpyrrolidines in reducing tumor growth in vitro . Although direct studies on 3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine are sparse, its structural analogs have shown significant anticancer properties.

- Neurotransmitter Receptor Modulation : Compounds similar to 3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine have been investigated for their interactions with serotonin receptors, suggesting a potential role in modulating neurotransmitter systems .

Toxicity and Safety Profile

The toxicity profile of sulfonylpyrrolidines is crucial for their development as therapeutic agents. Preliminary studies suggest that while some derivatives exhibit favorable safety profiles, further toxicological assessments are necessary for 3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine specifically.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-chlorobenzenesulfonyl)-1-(4-fluorobenzenesulfonyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of disulfonylated pyrrolidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, demonstrates that sulfonylation of pyrrolidine precursors with activated aryl sulfonyl chlorides under basic conditions (e.g., NaH or K₂CO₃ in dry THF) achieves high yields (up to 97% in Verendel et al., 2012) . Key variables include temperature (0–25°C), stoichiometry of sulfonylating agents, and catalyst choice (e.g., palladium complexes for regioselectivity). Lower yields (63–79%) in earlier studies (Ueno et al., 1983) highlight the importance of optimized catalytic systems .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated groups) with high-resolution mass spectrometry (HRMS) for molecular confirmation. reports molecular weight (315.43 g/mol) and PSA (45.76 Ų) for a related compound, which aids in validating structural analogs . Use HPLC with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to assess purity (>99% as in ) and detect sulfonic acid byproducts .

Q. What safety protocols are critical when handling this compound?

- Storage : Dry, inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of sulfonyl groups .

- PPE : Nitrile gloves, safety goggles, and fume hood use to avoid dermal/ocular exposure (H313/H319 warnings in ) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite (P305+P351+P338 in ) .

Advanced Research Questions

Q. How do electronic effects of the 4-chloro and 4-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron-withdrawing effects of -Cl and -F on the sulfonyl groups. ’s synthesis of analogous compounds suggests that para-substituents enhance electrophilicity at the pyrrolidine nitrogen, facilitating nucleophilic attacks (e.g., in Suzuki-Miyaura couplings). Experimental validation via Hammett σ⁺ constants or kinetic isotope effects (KIEs) can quantify these effects .

Q. What strategies resolve contradictions in reported yields for disulfonylated pyrrolidines?

- Methodological Answer : Systematic Design of Experiments (DoE) approaches (as in ’s flow-chemistry study) can identify critical factors. For example, shows yield disparities (63% vs. 97%) due to catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent polarity . Use response surface methodology (RSM) to optimize variables like temperature, solvent (DMF vs. THF), and sulfonyl chloride equivalence.

Q. How can computational models predict the compound’s biological activity or binding affinity?

- Methodological Answer : Employ molecular docking (AutoDock Vina) or molecular dynamics (GROMACS) to simulate interactions with target proteins (e.g., carbonic anhydrase, a common sulfonamide target). ’s classification of fluorophenyl derivatives as "anti-tumor agents" supports prioritizing kinase or protease targets. Validate predictions with in vitro assays (e.g., IC₅₀ measurements using fluorescence polarization) .

Q. What are the mechanistic pathways for degradation under environmental or physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS monitoring. Hydrolytic degradation pathways (e.g., sulfonamide bond cleavage) can be probed at varying pH (1–13) and temperatures (25–60°C). ’s H400 hazard code ("toxic to aquatic life") underscores the need for ecotoxicology assays (e.g., Daphnia magna toxicity testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.